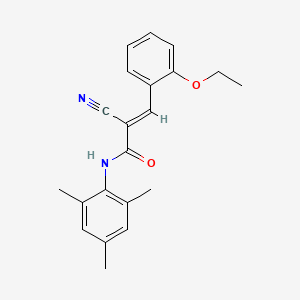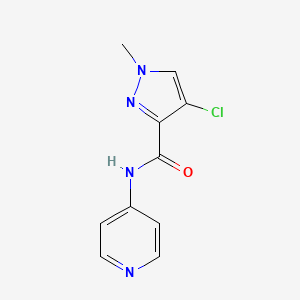![molecular formula C18H13N5O4S B10901726 1-[2-({[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10901726.png)
1-[2-({[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring through a sulfanyl bridge
Preparation Methods
The synthesis of 1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole ring and the nitrophenyl group. Common synthetic routes include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzimidazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in redox reactions, while the benzimidazole and oxadiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE include:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.
Nitrophenyl Derivatives: Compounds like nitrofurantoin, which is used as an antibiotic.
The uniqueness of 1-[2-({[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE lies in its combined structural features, which confer a distinct set of chemical and biological properties not found in the individual components alone.
Properties
Molecular Formula |
C18H13N5O4S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C18H13N5O4S/c1-11(24)22-15-5-3-2-4-14(15)19-18(22)28-10-16-20-21-17(27-16)12-6-8-13(9-7-12)23(25)26/h2-9H,10H2,1H3 |
InChI Key |
MBXGFAQOVNYDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


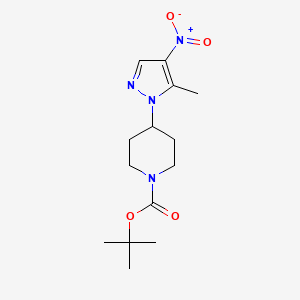
![4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10901655.png)
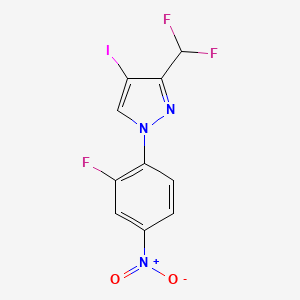
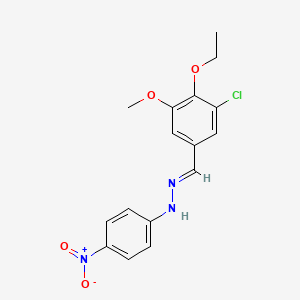
![methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B10901670.png)
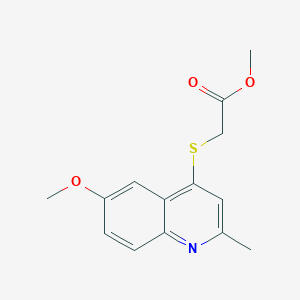
![2-[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10901678.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10901681.png)
![5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B10901682.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901692.png)
![methyl 5-[(2-methoxy-4-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10901704.png)
![[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10901713.png)
